molecular formula C18H20FN3O3 B6581946 1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one CAS No. 1209223-17-5

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one

Cat. No. B6581946
CAS RN: 1209223-17-5
M. Wt: 345.4 g/mol
InChI Key: CJMRWLIMHVZJRH-UHFFFAOYSA-N
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Description

The compound “1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one” is a complex organic molecule that contains several functional groups. It has an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This ring is attached to a piperidine ring, which is a six-membered ring containing one nitrogen atom. The molecule also contains a fluorophenoxy group, which consists of a phenyl ring (a six-membered carbon ring) attached to an oxygen atom and a fluorine atom.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Without more information on the intended use of this specific compound, it’s difficult to speculate on its mechanism of action.

Future Directions

The future directions for research on this compound would depend on its intended use and its effectiveness in that role. Oxadiazoles are a topic of ongoing research due to their wide range of potential applications, including in medicine and materials science .

properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c19-14-3-1-2-4-15(14)24-11-16(23)22-9-7-13(8-10-22)18-21-20-17(25-18)12-5-6-12/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMRWLIMHVZJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

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